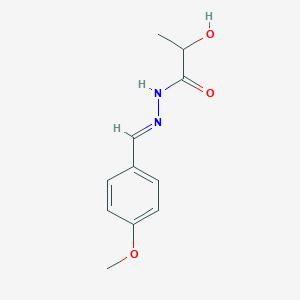
N-(3-ethynylphenyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethynylphenyl)-2-phenylacetamide, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPA belongs to the class of compounds known as arylacetamides, which have been shown to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(3-ethynylphenyl)-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in cell signaling pathways. In addition, this compound has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the expression of COX-2, a key enzyme involved in the inflammatory response. In addition, this compound has been shown to reduce the activity of PKC, which is involved in cell signaling pathways. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(3-ethynylphenyl)-2-phenylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. This compound has also been shown to exhibit a wide range of biological activities, which makes it a versatile compound for use in various types of experiments. However, there are also some limitations to the use of this compound in lab experiments. It has been shown to exhibit some toxicity in certain cell types, which may limit its use in some experiments. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for research on N-(3-ethynylphenyl)-2-phenylacetamide. One area of research could focus on the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research could focus on the identification of the specific enzymes and receptors that are targeted by this compound, which would provide a better understanding of its mechanism of action. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound in various disease states, such as cancer and neurodegenerative diseases.
合成法
The synthesis of N-(3-ethynylphenyl)-2-phenylacetamide involves the reaction of 3-ethynylphenylacetic acid with phenylhydrazine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form this compound. This synthesis method has been optimized to yield high purity this compound with excellent yields.
科学的研究の応用
N-(3-ethynylphenyl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been investigated for its potential neuroprotective effects, as it has been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-(3-ethynylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-2-13-9-6-10-15(11-13)17-16(18)12-14-7-4-3-5-8-14/h1,3-11H,12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQOANKSCWLSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[2-(2-carboxyethyl)-5-(2-thienyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5766600.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5766602.png)

![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B5766630.png)

![4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5766644.png)
![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5766646.png)